2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride
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Overview
Description
2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride is an organofluorine compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a difluoromethyl group attached to a thiazole ring, which is further substituted with a sulfonyl chloride group. The combination of these functional groups imparts distinct reactivity and stability to the molecule, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride typically involves the introduction of the difluoromethyl group onto the thiazole ring, followed by the sulfonylation reaction. One common synthetic route includes the reaction of 2-(difluoromethyl)-1,3-thiazole with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative. The reaction conditions often require careful temperature control and the use of appropriate solvents to ensure high yield and purity of the product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve consistent quality and efficiency.
Chemical Reactions Analysis
2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be readily substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides and sulfones, while reduction reactions can lead to the formation of thiazolidines.
Cross-Coupling Reactions: The difluoromethyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl and alkyl halides.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions are valuable intermediates for further chemical transformations and applications.
Scientific Research Applications
2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules with potential pharmaceutical and agrochemical applications.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators, due to its ability to interact with biological targets.
Medicine: It is explored for its potential therapeutic properties, particularly in the design of novel drugs for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amino acids, proteins, and other biomolecules, leading to the modification of their structure and function. This reactivity is harnessed in the design of enzyme inhibitors and other bioactive compounds that target specific molecular pathways.
Comparison with Similar Compounds
2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride can be compared with other similar compounds, such as:
2-(trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride: This compound contains a trifluoromethyl group instead of a difluoromethyl group, which imparts different electronic and steric properties, affecting its reactivity and applications.
2-(difluoromethyl)-1,3-oxazole-5-sulfonyl chloride: The replacement of the thiazole ring with an oxazole ring results in variations in chemical behavior and biological activity.
2-(difluoromethyl)-1,3-thiazole-5-carboxylic acid:
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for diverse scientific and industrial applications.
Properties
CAS No. |
2386583-78-2 |
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Molecular Formula |
C4H2ClF2NO2S2 |
Molecular Weight |
233.6 g/mol |
IUPAC Name |
2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C4H2ClF2NO2S2/c5-12(9,10)2-1-8-4(11-2)3(6)7/h1,3H |
InChI Key |
WHDXRNONIVGVMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)C(F)F)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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